Cas no 7560-50-1 (methyl 3-(4-formylphenyl)prop-2-enoate)

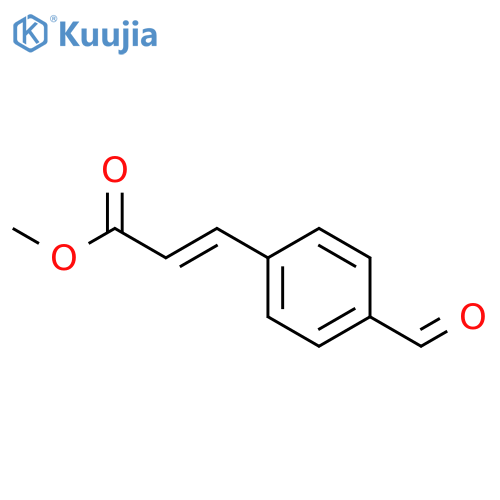

7560-50-1 structure

商品名:methyl 3-(4-formylphenyl)prop-2-enoate

methyl 3-(4-formylphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(4-formylphenyl)acrylate

- METHYL-3-(4-FORMYLPHENYL)-2-(E) PROPENOATE

- METHYL 4-FORMYLCINNAMATE

- 4-FORMYLCINNAMIC ACID METHYL ESTER

- 3-(4-Formylphenyl)acrylic acid methyl ester

- Methyl p-formylcinnamate

- methyl 3-(4-formylphenyl)prop-2-enoate

-

- MDL: MFCD00157179

- インチ: InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3

- InChIKey: KVXMLLMZXPRPNG-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C=CC1=CC=C(C=C1)C=O

計算された属性

- せいみつぶんしりょう: 190.062994g/mol

- ひょうめんでんか: 0

- XLogP3: 2.1

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 4

- どういたいしつりょう: 190.062994g/mol

- 単一同位体質量: 190.062994g/mol

- 水素結合トポロジー分子極性表面積: 43.4Ų

- 重原子数: 14

- 複雑さ: 225

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.173

- ゆうかいてん: 86-91 ºC

- PSA: 43.37000

- LogP: 1.68530

methyl 3-(4-formylphenyl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHL033-1G |

methyl 3-(4-formylphenyl)prop-2-enoate |

7560-50-1 | 95% | 1g |

¥ 752.00 | 2023-04-04 | |

| Enamine | EN300-261626-0.1g |

methyl 3-(4-formylphenyl)prop-2-enoate |

7560-50-1 | 95% | 0.1g |

$632.0 | 2024-06-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F76550-1g |

Methyl 3-(4-formylphenyl)acrylate |

7560-50-1 | 95% | 1g |

¥30.0 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1043369-25g |

Methyl 3-(4-formylphenyl)acrylate |

7560-50-1 | 95% | 25g |

$100 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268822-500g |

Methyl-3-(4-formylphenyl)acrylate |

7560-50-1 | 98% | 500g |

¥9375.00 | 2024-07-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F856472-1g |

4-Formylcinnamic Acid Methyl Ester |

7560-50-1 | 98% | 1g |

¥116.00 | 2022-01-10 | |

| Alichem | A019064056-250mg |

4-Formylcinnamic acid methyl ester |

7560-50-1 | 95% | 250mg |

$680.00 | 2023-09-01 | |

| Alichem | A019064056-500mg |

4-Formylcinnamic acid methyl ester |

7560-50-1 | 95% | 500mg |

$980.00 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268822-10g |

Methyl-3-(4-formylphenyl)acrylate |

7560-50-1 | 98% | 10g |

¥232.00 | 2024-07-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F856472-25g |

4-Formylcinnamic Acid Methyl Ester |

7560-50-1 | 98% | 25g |

¥1,280.00 | 2022-01-10 |

methyl 3-(4-formylphenyl)prop-2-enoate 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

7560-50-1 (methyl 3-(4-formylphenyl)prop-2-enoate) 関連製品

- 91-64-5(Coumarin)

- 92-61-5(Scopoletin)

- 103-26-4(Methyl cinnamate)

- 103-36-6(Ethyl cinnamate)

- 20754-20-5(methyl (2E)-3-(4-methylphenyl)prop-2-enoate)

- 1754-62-7(methyl-3-phenylprop-2-enoate)

- 7560-43-2(Methyl (2E)-3-(4-methylphenyl)propenoate)

- 100-31-2(4,4'-Stilbenedicarboxylic acid)

- 93-35-6(Umbelliferone)

- 102-37-4(Ethyl caffeate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7560-50-1)methyl 3-(4-formylphenyl)prop-2-enoate

清らかである:99%

はかる:100g

価格 ($):190.0